4-(3-Bromimidazo[1,2-b]pyridazin-6-yl)morpholin
Übersicht
Beschreibung
4-(3-Bromoimidazo[1,2-b]pyridazin-6-yl)morpholine is a useful research compound. Its molecular formula is C10H11BrN4O and its molecular weight is 283.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(3-Bromoimidazo[1,2-b]pyridazin-6-yl)morpholine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3-Bromoimidazo[1,2-b]pyridazin-6-yl)morpholine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Verbesserung der Arzneistoffeigenschaften
Morphine in Arzneimitteln sind dafür bekannt, die Wasserlöslichkeit, die metabolische Stabilität zu verbessern und die Bioverfügbarkeit zu erhöhen. Sie können auch die Rezeptorbindungsaffinität verbessern, indem sie zusätzliche Wasserstoffbrückenbindungsinteraktionen mit dem Proteinziel eingehen .
Potenzielles Antikonvulsivum
Verbindungen, die in Screening-Methoden wirksam sind, werden allgemein als potenzielle Antikonvulsiva bezeichnet .
Biologische Aktivität
4-(3-Bromoimidazo[1,2-b]pyridazin-6-yl)morpholine is a compound that has garnered attention due to its potential biological activities, particularly in the realm of kinase inhibition. This article explores its biological activity, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound has the following structural formula:
- Molecular Formula : C10H11BrN4O
- Molecular Weight : 283.13 g/mol
- CAS Number : 1012343-72-4
The presence of the imidazo[1,2-b]pyridazine moiety is significant as it is associated with various pharmacological activities, especially in kinase inhibition.
Kinase Inhibition
Recent studies have highlighted that compounds containing the imidazo[1,2-b]pyridazine scaffold exhibit potent inhibitory effects on various kinases. Notably, 4-(3-Bromoimidazo[1,2-b]pyridazin-6-yl)morpholine has been shown to inhibit TAK1 kinase effectively. The binding interactions were elucidated through molecular docking studies, revealing critical hydrogen bonding and hydrophobic interactions that contribute to its inhibitory potency.
Compound | Kinase Target | Inhibition (%) | IC50 (nM) |
---|---|---|---|
4-(3-Bromoimidazo[1,2-b]pyridazin-6-yl)morpholine | TAK1 | 95% | Not specified |
Unsubstituted morpholine | TAK1 | 26% | Not specified |
Piperazine derivative | TAK1 | 46% | Not specified |
The introduction of morpholine at position C6 of the imidazo[1,2-b]pyridazine core significantly enhances kinase inhibition compared to unsubstituted variants, indicating a favorable SAR for this class of compounds .
Case Studies
A study conducted on various analogs of imidazo[1,2-b]pyridazines demonstrated that modifications at specific positions can drastically alter biological activity. For instance, substituting different aryl groups or modifying the morpholine moiety led to varied degrees of potency against TAK1 and other kinases .
In a comparative analysis, compounds with a cis-dimethylmorpholine substituent exhibited superior inhibition compared to their unsubstituted counterparts. This finding underscores the importance of structural modifications in enhancing drug-like properties and selectivity .
The mechanism by which 4-(3-Bromoimidazo[1,2-b]pyridazin-6-yl)morpholine exerts its biological effects involves competitive inhibition at the ATP-binding site of kinases. Key residues within the binding pocket interact with the morpholine and imidazo[1,2-b]pyridazine moieties, facilitating effective inhibition .
Molecular Docking Insights
Molecular docking studies have provided insights into the binding interactions between this compound and its kinase targets. The oxygen atom in the morpholine moiety forms crucial interactions with conserved lysine residues in the ATP-binding site, which is essential for kinase activity .
Eigenschaften
IUPAC Name |
4-(3-bromoimidazo[1,2-b]pyridazin-6-yl)morpholine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN4O/c11-8-7-12-9-1-2-10(13-15(8)9)14-3-5-16-6-4-14/h1-2,7H,3-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHDRUVUETRNEBZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NN3C(=NC=C3Br)C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30718267 | |
Record name | 3-Bromo-6-(morpholin-4-yl)imidazo[1,2-b]pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30718267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1012343-72-4 | |
Record name | 3-Bromo-6-(morpholin-4-yl)imidazo[1,2-b]pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30718267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.